1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
Description
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride (CAS No. 1185386-16-6) is a bicyclic spiro compound featuring an oxygen atom in the oxaspiro ring and an amine group at the third position, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of 191.70 g/mol . The compound is commercially available from multiple global suppliers, including those in China, Germany, and India, though availability may vary .
Properties
IUPAC Name |
1-oxaspiro[4.5]decan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-8-6-9(11-7-8)4-2-1-3-5-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWOUIISKKZJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The synthetic route may include:
Cyclization Reactions: Formation of the spirocyclic structure through cyclization reactions.
Amine Introduction: Introduction of the amine group via nucleophilic substitution or reductive amination.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings:
Structural Isomerism : 6-Oxaspiro[4.5]dec-9-ylamine hydrochloride (CAS 1448046-14-7) shares the same molecular formula as the target compound but differs in the position of the amine group, which may influence reactivity and binding properties .
Patent Activity : The target compound (32 patents) and its analogs (e.g., 6-oxa-2-azaspiro[4.5]decane hydrochloride with 30 patents) highlight their utility in industrial applications, likely as intermediates or active pharmaceutical ingredients (APIs) .
Research and Development Insights
- Synthesis Challenges : The spirocyclic structure of 1-oxaspiro[4.5]dec-3-ylamine hydrochloride may require specialized techniques, such as those implemented in SHELX software for crystallographic refinement, to resolve stereochemical complexities .
- Commercial Availability : Multiple suppliers (e.g., AldrichCPR, GLPBIO) offer analogs like 1-oxaspiro[3.6]dec-7-ene and 6-oxaspiro[4.5]dec-9-ylamine hydrochloride, though prices and stock vary .
- Regulatory Considerations : Analogous compounds, such as dicyclomine hydrochloride, are subject to OSHA HCS standards, emphasizing the need for rigorous safety protocols during handling .
Biological Activity
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride is a spirocyclic compound with the molecular formula C9H18ClNO. It features a unique structure where two rings are interconnected through a single atom, which contributes to its potential biological activity and interactions with various biomolecules. This compound has been investigated for its applications in medicinal chemistry, particularly as a precursor for drug development and as a building block in the synthesis of complex organic molecules.
The biological activity of 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique interactions that can modulate enzymatic activity and influence various biochemical pathways. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects on biological systems .
Therapeutic Potential
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride has been explored for several therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Activity : The compound's mechanism of action may also involve pathways relevant to cancer cell proliferation and survival, making it a candidate for further investigation in oncology.
- Neuroprotective Effects : Some spirocyclic compounds have shown promise in neuroprotection, indicating potential applications in neurodegenerative diseases.
Antimicrobial Studies
In a comparative study of various spirocyclic compounds, 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride exhibited significant antibacterial activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at relatively low concentrations. The compound's structural features may enhance its binding affinity to bacterial enzymes, thereby disrupting vital metabolic processes.
Anticancer Research
Research conducted on the cytotoxic effects of 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride against human cancer cell lines revealed promising results. In vitro assays demonstrated that the compound induced apoptosis in cancer cells at concentrations that did not affect normal cells, highlighting its potential as a selective anticancer agent.
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
